4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile
Description
4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a heterocyclic compound featuring a pyridine core substituted with amino, methylthio, oxo, and two cyano groups. Its synthesis involves the reaction of 2-(bis(alkylthio)methylene)malononitriles with cyanoacetamide or cyanothioacetamide, yielding a pyridine scaffold with distinct functionalization at positions 3, 4, 5, and 6 . The compound’s reactivity is notable; it undergoes heterocyclization with primary amines and formaldehyde to form pyrido[1,2-a][1,3,5]triazines or tetrazocine derivatives, highlighting its utility as a precursor in medicinal and materials chemistry .
Properties
IUPAC Name |
4-amino-2-methylsulfanyl-6-oxo-1H-pyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4OS/c1-14-8-5(3-10)6(11)4(2-9)7(13)12-8/h1H3,(H3,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQSBLCFOPDOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(C(=O)N1)C#N)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl (2-cyano-3,3-bis(methylthio)acryloyl)carbamate with racemic 4-amino-2-(hydroxymethyl)cyclopentan-1-ol in refluxing ethanol containing triethylamine . This reaction yields the desired compound through a series of intermediate steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis starting from commercially available 2-thiouracil, which is converted to 2-methylthio-4-pyrimidinone following methylation using methyl iodide under basic conditions . This method ensures high yield and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the cyano groups can produce primary amines.
Scientific Research Applications
4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound has been shown to induce G0/G1 and G2/M cell cycle arrest in a p53-independent manner . This suggests that it may interfere with key regulatory proteins involved in cell cycle progression and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazinone Class
A key structural analogue is metribuzin (4-Amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one), a triazinone herbicide. While both compounds share amino and methylthio substituents, their core heterocycles differ: pyridine in the target compound versus triazinone in metribuzin. This distinction profoundly impacts their applications. Metribuzin’s tert-butyl group enhances soil persistence and herbicidal activity, whereas the pyridinedicarbonitrile’s cyano groups facilitate nucleophilic substitutions, enabling diverse derivatization pathways .
Pyridine-Based Derivatives
The patent literature describes 7-chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, a complex pyridine derivative with methylthio and oxo groups. The target compound’s simpler structure allows for broader synthetic flexibility, whereas the patented derivative exemplifies specialized drug design .
Functional Group Analysis
- Amino Group: Present in both the target compound and metribuzin, enabling hydrogen bonding and reactivity in agrochemical or pharmaceutical contexts.
- Methylthio Group : Enhances lipophilicity in both compounds but contributes to herbicidal activity in metribuzin versus directing regioselectivity in heterocyclizations for the pyridinedicarbonitrile.
- Cyano Groups: Unique to the target compound, these groups act as electron-withdrawing substituents, stabilizing the pyridine ring and facilitating nucleophilic aromatic substitutions .
Comparative Data Table
Research Findings and Implications
- Synthetic Versatility: The target compound’s cyano groups enable regioselective transformations, as demonstrated in its conversion to pyrido-triazines, which are relevant to anticancer and antimicrobial drug discovery .
- Agrochemical Contrast : Unlike metribuzin, the pyridinedicarbonitrile lacks herbicidal activity due to its electron-deficient pyridine core, which may hinder interaction with plant enzyme targets .
- Pharmacological Potential: The patented pyridine-carboxamide derivative underscores the value of methylthio-pyridine motifs in drug design, suggesting unexplored therapeutic avenues for the target compound .
Biological Activity
4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions starting from readily available precursors. The compound can be synthesized through the reaction of various carbonyl compounds with thioketones and subsequent cyclization processes. For example, the use of malononitrile in the presence of appropriate catalysts has been reported to yield this pyridine derivative effectively.
Anticancer Properties
Recent studies have highlighted the anticancer potential of 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile. It has shown cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 11.0 |
| MCF-7 | 6.5 |
| HeLa | 9.0 |
These values indicate that the compound exhibits significant potency against these tumor cells, suggesting its potential as a lead compound for further development in cancer therapy .
The mechanism underlying the anticancer activity of this compound appears to involve multiple pathways:
- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to G0/G1 and G2/M phase arrest in cancer cells, disrupting normal cell cycle progression .
- Apoptosis Induction : The compound has been shown to induce apoptosis in both wild-type and mutant p53 cancer cell lines, suggesting a p53-independent mechanism .
- MDM2-p53 Interaction : Although it does not inhibit MDM2-p53 interactions directly, its ability to induce apoptosis points towards alternative pathways that may be exploited for therapeutic purposes .
Other Biological Activities
In addition to its anticancer properties, 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile has been investigated for other biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : There is emerging evidence that it may possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.
Case Studies
Several case studies have documented the efficacy and safety of this compound in preclinical models:
- Study on HCT-116 Cells : A detailed examination revealed that treatment with varying concentrations of 4-Amino-6-(methylthio)-2-oxo-1,2-dihydro-3,5-pyridinedicarbonitrile resulted in a dose-dependent decrease in cell viability.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
